molecular formula C6H11NO3 B14188871 3,6-Dihydroxy-1-methylpiperidin-2-one CAS No. 849927-01-1

3,6-Dihydroxy-1-methylpiperidin-2-one

Katalognummer: B14188871
CAS-Nummer: 849927-01-1
Molekulargewicht: 145.16 g/mol
InChI-Schlüssel: PMKUPUASUWCTRD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3,6-Dihydroxy-1-methylpiperidin-2-one is a chemical compound that belongs to the class of piperidinones Piperidinones are six-membered heterocyclic compounds containing a nitrogen atom and a carbonyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3,6-Dihydroxy-1-methylpiperidin-2-one can be achieved through several methods. One common approach involves the use of commercially available starting materials such as D-phenylglycinol and delta-valerolactone. The synthesis typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the compound.

Analyse Chemischer Reaktionen

Types of Reactions

3,6-Dihydroxy-1-methylpiperidin-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted piperidinone derivatives.

Wissenschaftliche Forschungsanwendungen

3,6-Dihydroxy-1-methylpiperidin-2-one has several scientific research applications:

Wirkmechanismus

The mechanism of action of 3,6-Dihydroxy-1-methylpiperidin-2-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways involved can vary based on the specific bioactive molecule derived from this compound .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    3-Hydroxy-1-methylpiperidin-2-one: Similar structure but with one hydroxyl group.

    3,5-Dihydroxy-1-methylpiperidin-2-one: Similar structure with hydroxyl groups at different positions.

Uniqueness

3,6-Dihydroxy-1-methylpiperidin-2-one is unique due to the specific positioning of its hydroxyl groups, which can influence its reactivity and interactions with other molecules. This unique structure makes it a valuable intermediate in the synthesis of specific bioactive compounds .

Eigenschaften

CAS-Nummer

849927-01-1

Molekularformel

C6H11NO3

Molekulargewicht

145.16 g/mol

IUPAC-Name

3,6-dihydroxy-1-methylpiperidin-2-one

InChI

InChI=1S/C6H11NO3/c1-7-5(9)3-2-4(8)6(7)10/h4-5,8-9H,2-3H2,1H3

InChI-Schlüssel

PMKUPUASUWCTRD-UHFFFAOYSA-N

Kanonische SMILES

CN1C(CCC(C1=O)O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.